molecular formula C13H12N2O2S3 B11689206 (5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11689206
M. Wt: 324.4 g/mol
InChI Key: RINNMFFODKUWMO-BENRWUELSA-N
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Description

5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a synthetic organic compound that belongs to the class of thiazolidinones and benzothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate thiazolidinone and benzothiazole derivatives under controlled conditions. Common reagents include methoxy and methyl substituents, and the reactions are often carried out in the presence of catalysts such as acids or bases.

Industrial Production Methods: Industrial production may involve multi-step synthesis with purification processes such as recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized for large-scale production, focusing on yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The methoxy and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiazolidine Derivatives: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone and benzothiazole derivatives with potential biological activities.

Biology: In biological research, the compound is studied for its interactions with various biomolecules and its potential as a probe for studying enzyme mechanisms.

Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated as a lead compound for drug development.

Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

    Thiazolidin-4-one Derivatives: Known for their anti-inflammatory and antimicrobial activities.

    Benzothiazole Derivatives: Studied for their anticancer and antimicrobial properties.

Uniqueness: The unique combination of thiazolidinone and benzothiazole moieties in 5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE provides a distinct chemical structure that may offer synergistic biological activities not observed in other similar compounds.

Properties

Molecular Formula

C13H12N2O2S3

Molecular Weight

324.4 g/mol

IUPAC Name

(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12N2O2S3/c1-14-8-6-7(17-3)4-5-9(8)19-12(14)10-11(16)15(2)13(18)20-10/h4-6H,1-3H3/b12-10-

InChI Key

RINNMFFODKUWMO-BENRWUELSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)C

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)C

Origin of Product

United States

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